
Azane;copper(1+);hydrogen carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of azane;copper(1+);hydrogen carbonate typically involves the reaction of copper(I) salts with hydrogen carbonate ions. One common method is to react copper(I) chloride with sodium hydrogen carbonate in an aqueous solution. The reaction proceeds as follows:
[ \text{CuCl} + \text{NaHCO}_3 \rightarrow \text{CuHCO}_3 + \text{NaCl} ]
This reaction is usually carried out at room temperature and under atmospheric pressure. The resulting product, copper(I) hydrogen carbonate, can be isolated by filtration and drying.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method is the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions
Azane;copper(1+);hydrogen carbonate undergoes various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Reduction: The compound can act as a reducing agent in some reactions.
Substitution: The hydrogen carbonate ion can be substituted by other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can oxidize copper(I) to copper(II).
Reduction: Reducing agents like sodium borohydride can reduce copper(II) back to copper(I).
Substitution: Strong acids like hydrochloric acid can replace the hydrogen carbonate ion with chloride ions.
Major Products Formed
Oxidation: Copper(II) carbonate or copper(II) oxide.
Reduction: Copper metal or copper(I) oxide.
Substitution: Copper(I) chloride or other copper(I) salts.
科学研究应用
Azane;copper(1+);hydrogen carbonate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as an active ingredient in certain medications.
Industry: Utilized in the production of copper-based materials and as a precursor for other copper compounds.
作用机制
The mechanism of action of azane;copper(1+);hydrogen carbonate involves the interaction of the copper(I) ion with various molecular targets. In biological systems, copper ions can interact with proteins and enzymes, affecting their function. The hydrogen carbonate ion can act as a buffer, maintaining pH levels in certain reactions. The overall effect of the compound depends on the specific context and the molecular targets involved.
相似化合物的比较
Similar Compounds
Copper(II) carbonate: Contains copper in the +2 oxidation state and carbonate ions.
Copper(I) chloride: Contains copper in the +1 oxidation state and chloride ions.
Ammonium hydrogen carbonate: Contains ammonium ions and hydrogen carbonate ions.
Uniqueness
Azane;copper(1+);hydrogen carbonate is unique due to the presence of both azane and copper(I) ions. This combination imparts specific chemical properties that are not found in other similar compounds. For example, the reducing properties of copper(I) and the buffering capacity of hydrogen carbonate make this compound particularly useful in certain chemical and biological applications.
属性
分子式 |
CH4CuNO3 |
|---|---|
分子量 |
141.59 g/mol |
IUPAC 名称 |
azane;copper(1+);hydrogen carbonate |
InChI |
InChI=1S/CH2O3.Cu.H3N/c2-1(3)4;;/h(H2,2,3,4);;1H3/q;+1;/p-1 |
InChI 键 |
OEGYSQBMPQCZML-UHFFFAOYSA-M |
规范 SMILES |
C(=O)(O)[O-].N.[Cu+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


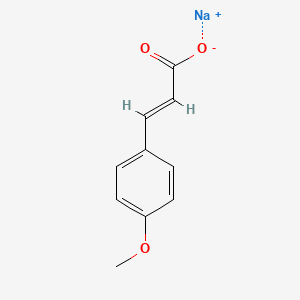
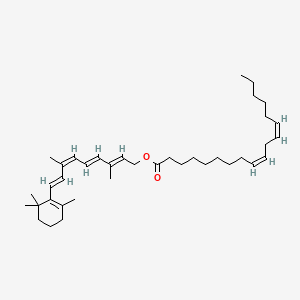
![5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one](/img/structure/B13832842.png)

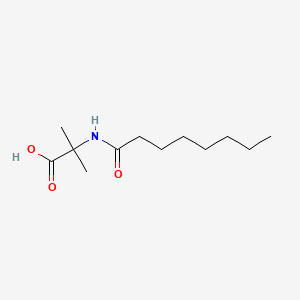
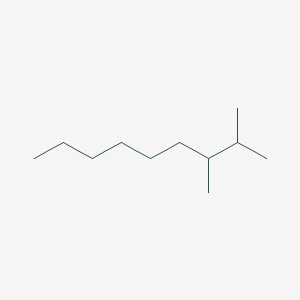

![2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B13832868.png)

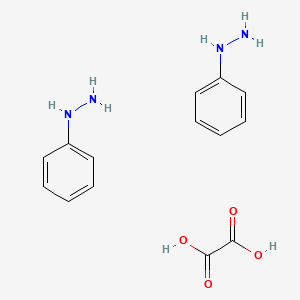
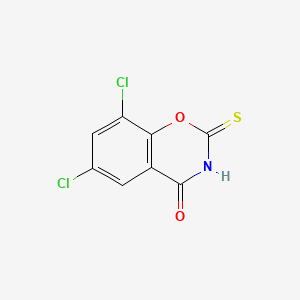
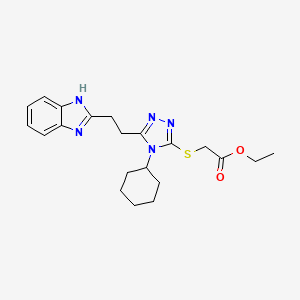
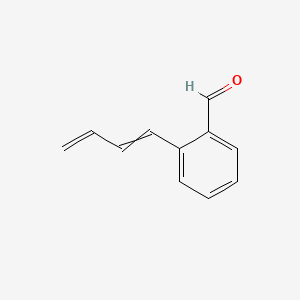
![9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13832912.png)
